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molecular formula C20H18O4 B082811 1,3-Bis(4-methoxyphenoxy)benzene CAS No. 13118-91-7

1,3-Bis(4-methoxyphenoxy)benzene

Cat. No. B082811
M. Wt: 322.4 g/mol
InChI Key: MUFYVNCRQIHDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425358B2

Procedure details

22 g of the above-described compound from Example 20 are dissolved, under argon, in a mixture of 60 ml of hydrobromic acid (48% solution) and 150 ml of hydrogen bromide in glacial acetic acid (33% solution), and the mixture is heated, adjusted to the evolution of gas, at reflux. After a total of 5 hours, 300 ml of water are added dropwise, with cooling. The batch is extracted several times with a total of 400 ml of diethyl ether. The combined organic phases are washed four times using 400 ml of water each time, dried over magnesium sulfate and filtered. The solvent is removed in vacuo. 20.5 g of a crystalline solid are obtained, which was purified over a column with silica gel (0.063-0.20 mm) (eluant: n-hexane/ethyl acetate 3:1). The solvent is removed and the product is dried in vacuo. 15.8 g of a beige solid are obtained.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:24]=[CH:23][C:6]([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15]3[CH:20]=[CH:19][C:18]([O:21]C)=[CH:17][CH:16]=3)[CH:9]=2)=[CH:5][CH:4]=1.O>Br.C(O)(=O)C>[C:10]1([O:14][C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)[CH:11]=[CH:12][CH:13]=[C:8]([O:7][C:6]2[CH:5]=[CH:4][C:3]([OH:2])=[CH:24][CH:23]=2)[CH:9]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
COC1=CC=C(OC2=CC(=CC=C2)OC2=CC=C(C=C2)OC)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
Br
Name
Quantity
150 mL
Type
solvent
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
The batch is extracted several times with a total of 400 ml of diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)OC1=CC=C(C=C1)O)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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